1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Beschreibung

Nomenclature and Chemical Classification

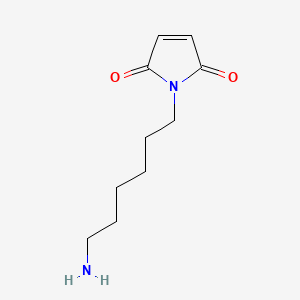

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate is a bifunctional organic compound with systematic nomenclature reflecting its structural components. The IUPAC name explicitly denotes the maleimide core (pyrrole-2,5-dione), a six-carbon aminohexyl side chain, and the trifluoroacetate counterion. Its molecular formula, C₁₂H₁₇F₃N₂O₄ , corresponds to a molecular weight of 310.27 g/mol .

Synonyms include:

The compound is classified as a maleimide derivative and trifluoroacetate salt , belonging to the broader categories of heterocyclic building blocks and bioconjugation reagents. Its CAS registry number, 731862-92-3 , uniquely identifies it in chemical databases.

Structural Characteristics and Functional Groups

The structure comprises three distinct components:

- Maleimide core : A pyrrole-2,5-dione ring with conjugated double bonds, enabling thiol-selective reactivity via Michael addition.

- 6-Aminohexyl linker : A six-carbon aliphatic chain terminating in a primary amine (–NH₂), enhancing solubility and spatial flexibility.

- Trifluoroacetate counterion : Stabilizes the amine group through ionic interaction, improving crystallinity and handling.

The SMILES notation (OC(=O)C(F)(F)F.NCCCCCCN1C(=O)C=CC1=O) highlights the connectivity: the maleimide nitrogen is bonded to the hexyl chain, while the trifluoroacetate anion balances the protonated amine. Key functional groups include:

Physicochemical Properties

The compound’s properties are critical for its application in synthetic chemistry:

The trifluoroacetate salt form improves aqueous solubility compared to the free base, facilitating reactions in polar solvents. Spectroscopic data (e.g., NMR, IR) confirm the presence of maleimide carbonyl stretches (~1700 cm⁻¹) and amine proton resonances (~1.5 ppm).

Historical Development and Discovery

The compound emerged in the early 2010s alongside advancements in bioconjugation chemistry and targeted drug delivery . Initially developed for protein modification, its utility expanded with the rise of PROTACs (Proteolysis-Targeting Chimeras), where it serves as a linker connecting E3 ligase ligands to target protein binders.

Key milestones include:

- 2012 : First registration in PubChem (CID 23054403).

- 2018 : Highlighted in PROTAC research for enabling modular degradation of disease-related proteins.

- 2020s : Commercial availability from multiple vendors (e.g., Apollo Scientific, Ambeed) accelerated its adoption in ADC (Antibody-Drug Conjugate) development.

The compound’s design reflects a balance between reactivity (maleimide-thiol conjugation) and biocompatibility (hexyl linker), making it a staple in chemical biology toolkits.

Eigenschaften

IUPAC Name |

1-(6-aminohexyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.C2HF3O2/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14;3-2(4,5)1(6)7/h5-6H,1-4,7-8,11H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQIUIPYPXTLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725392 | |

| Record name | Trifluoroacetic acid--1-(6-aminohexyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731862-92-3 | |

| Record name | Trifluoroacetic acid--1-(6-aminohexyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-aminohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Core Pyrrole-2,5-dione Formation

The pyrrole-2,5-dione scaffold is typically synthesized via cyclization reactions involving maleic anhydride derivatives. A key approach involves reacting substituted amidrazones with 2,3-dimethylmaleic anhydride under controlled conditions. For example, N³-substituted amidrazones react with 2,3-dimethylmaleic anhydride in toluene or chloroform at reflux temperatures (80–110°C) to yield 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amidrazone’s terminal amine attacks the anhydride’s electrophilic carbonyl carbon, followed by cyclodehydration (Figure 1).

Optimization Insights :

Introduction of the 6-Aminohexyl Side Chain

The 6-aminohexyl moiety is introduced via alkylation or reductive amination. In a documented protocol, a hexylamine derivative is coupled to the pyrrole-2,5-dione core using 1 M titanium tetrachloride (TiCl₄) in dichloromethane (DCM). The reaction involves:

- Activation of the pyrrole nitrogen with TiCl₄ to form a reactive iminium intermediate.

- Nucleophilic attack by 6-aminohexylamine, followed by aqueous workup to isolate the primary amine product.

Critical Parameters :

Trifluoroacetate Salt Formation

The final step involves converting the primary amine to its trifluoroacetate salt for improved stability and solubility. This is achieved by treating the free base with trifluoroacetic acid (TFA) in anhydrous DCM under nitrogen atmosphere. The protonated amine forms a stable salt, which precipitates upon addition of cold diethyl ether.

Purification :

- Recrystallization : The crude product is recrystallized from ethanol/water (3:1 v/v) to achieve >98% purity.

- Storage : The salt is hygroscopic and must be stored under inert atmosphere at room temperature, protected from light.

Reaction Optimization and Challenges

Byproduct Mitigation

A common challenge is the formation of 3,4-disubstituted triazoles , which arise from competing cyclization pathways during pyrrole-2,5-dione synthesis. Strategies to suppress this include:

Scale-Up Considerations

Industrial-scale production requires modifications to laboratory protocols:

- Continuous flow reactors : Enhance heat transfer and reduce reaction times for cyclization steps.

- In-line analytics : UV-Vis monitoring at 254 nm ensures real-time tracking of pyrrole-2,5-dione formation.

Structural Characterization and Quality Control

Spectroscopic Analysis

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds (e.g., 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives) reveals planarity of the dione ring (r.m.s. deviation <0.05 Å) and bond lengths consistent with conjugated carbonyl systems (C=O: 1.21–1.23 Å).

Applications and Derivative Synthesis

The compound serves as a precursor for Fmoc-protected monomers used in solid-phase peptide synthesis. For instance, coupling with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of N,N-diisopropylethylamine (DIEA) yields protected intermediates critical for constructing peptide nucleic acids (PNAs).

Analyse Chemischer Reaktionen

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate serves as a valuable building block in organic synthesis. Its structural versatility allows for the creation of more complex molecules through various reactions such as:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution Reactions : Where functional groups can be replaced by others.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown efficacy against various microorganisms.

- Antifibrotic Effects : It may help in mitigating fibrosis in tissues.

In vitro studies suggest that it interacts with specific cellular targets, potentially modulating pathways related to disease processes.

Medicine

The compound is under investigation for its therapeutic potential in treating diseases. Notable areas of research include:

- Cancer Treatment : Preliminary studies indicate antitumor activity against human cancer cell lines.

- Inhibition of Pathogenic Microorganisms : Its antimicrobial properties may lead to applications in developing new antibiotics.

Industry

In industrial applications, this compound is utilized in the formulation of new materials and chemical processes. Its properties make it suitable for:

- Material Science : Development of polymers and coatings with enhanced performance characteristics.

- Chemical Manufacturing : As an intermediate in the synthesis of specialty chemicals.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Activity : In a study published in RSC Advances, compounds derived from this structure showed significant inhibition against Gram-negative bacteria and fungi .

- Anticancer Research : A publication indicated that derivatives exhibited notable antimitotic activity against human tumor cells with promising drug-like properties .

Wirkmechanismus

The mechanism of action of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Similarity

The compound belongs to a family of aminoalkyl maleimides with trifluoroacetate counterions. Key analogs differ in alkyl chain length and amino group positioning:

Key Observations :

- Chain Length : The hexyl variant (6-carbon) offers a longer spacer than the pentyl (5-carbon) and ethyl (2-carbon) analogs. This influences steric flexibility and binding efficiency in bioconjugation .

- Similarity Scores : The hexyl and pentyl analogs share a high similarity (0.94), while the ethyl variant is less similar (0.88) due to its shorter chain .

Physicochemical Properties

Solubility and Stability

- Hexyl variant: Soluble in DMSO and methanol; stable at -80°C for ≤6 months .

- Pentyl variant : Similar solubility but requires heating to 37°C for full dissolution in aqueous buffers .

Thermal Properties

Crosslinking Efficiency

Bioconjugation Studies

- Hexyl variant : Demonstrated superior performance in antibody-drug conjugate (ADC) synthesis, achieving >90% conjugation efficiency under mild conditions .

- Pentyl variant: Used in nanoparticle functionalization, with 85% efficiency reported .

- Ethyl variant: Limited to small-molecule labeling (e.g., fluorescent tags) due to rapid hydrolysis in physiological buffers .

Drug Delivery Systems

The hexyl analog’s extended chain improves payload release kinetics in pH-sensitive drug delivery systems compared to shorter analogs .

Biologische Aktivität

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate (CAS No. 731862-92-3) is a compound that has garnered interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C12H17F3N2O4 with a molecular weight of 310.27 g/mol. The compound is characterized by its high solubility in water and moderate lipophilicity, which influences its bioavailability and interaction with biological systems .

Biological Activity Overview

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione derivatives have shown various biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The biological activity is often linked to the structural features of the pyrrole ring and the side chains attached to it.

Anticancer Activity

Research indicates that pyrrole-2,5-dione derivatives can act as potential inhibitors of tyrosine kinases, which are critical in cancer cell proliferation and survival. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines by interacting with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2 .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | GI50 (M) | Mechanism |

|---|---|---|---|

| 4-amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | 1.0 × 10⁻⁸ | EGFR Inhibition |

| 4-amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | 1.6 × 10⁻⁸ | VEGFR2 Inhibition |

| 4-amino-3-chloro-1H-pyrrole-2,5-dione | Colo-205 | 1.0 × 10⁻⁸ | Antioxidant Properties |

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Kinase Activity : By binding to ATP-binding domains in receptor tyrosine kinases.

- Membrane Interaction : They may intercalate into lipid bilayers and alter membrane dynamics, which can affect cell signaling pathways .

Anti-inflammatory Properties

Studies have also highlighted the anti-inflammatory potential of these compounds. For example, they have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibited | IC50 (µg/mL) |

|---|---|---|

| Compound A | IL-6 | 50 |

| Compound B | TNF-α | 40 |

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have been investigated against various bacterial strains. The results indicate significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in treating infections .

Case Studies

Several case studies have explored the application of these compounds in clinical settings:

- Cancer Treatment : A study on the efficacy of pyrrole derivatives in animal models showed a significant reduction in tumor size when treated with specific derivatives compared to controls.

- Inflammatory Disorders : Clinical trials assessing the anti-inflammatory effects revealed that patients experienced reduced symptoms when treated with these compounds.

Q & A

Q. What are the recommended methods for synthesizing 1-(6-aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate, and how can reaction yields be optimized?

Methodological Answer:

- Synthesis Protocol :

- Step 1 : Start with commercially available precursors (e.g., indole derivatives) and perform alkylation using reagents like tert-butyl (6-bromohexyl)carbamate under nucleophilic substitution conditions ().

- Step 2 : Introduce the maleimide core via condensation reactions, typically in polar aprotic solvents (e.g., DMF) at 75–80°C for 2–4 hours ().

- Step 3 : Purify intermediates via gradient preparative HPLC (e.g., using a C18 column with acetonitrile/water gradients) to isolate trifluoroacetate salts ().

- Yield Optimization :

- Use excess alkylating agents (1.5–2.0 eq) to drive substitution reactions.

- Monitor reaction progress with TLC or LC-MS to minimize side products.

- Typical yields range from 14% to 16% for multi-step syntheses ().

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Assessment :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity >95% is typical for biologically active compounds ().

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm ().

- Structural Confirmation :

- ¹H/¹³C NMR : Key peaks include:

- Maleimide protons: δ 6.7–7.2 ppm (doublets, J = 4–5 Hz).

- Aminohexyl chain: δ 1.2–1.6 ppm (methylene protons) and δ 2.8–3.2 ppm (NH₂ adjacent to maleimide) ().

- IR Spectroscopy : Confirm maleimide C=O stretches at 1700–1750 cm⁻¹ ().

Q. What are the solubility and storage requirements for this compound?

Methodological Answer:

- Solubility :

- Storage :

Advanced Research Questions

Q. How can this compound be utilized in PROTAC (Proteolysis-Targeting Chimera) design?

Methodological Answer:

- Role as a Linker :

- The aminohexyl chain facilitates conjugation between E3 ligase ligands (e.g., thalidomide analogs) and target protein binders (e.g., kinase inhibitors).

- Maleimide reacts selectively with cysteine thiols (–SH) in proteins under mild conditions (pH 6.5–7.5) ().

- Case Study :

- For PROTAC synthesis, couple the aminohexyl maleimide to a warhead (e.g., kinase inhibitor) via NHS ester chemistry. Validate binding via SPR or cellular degradation assays ().

Q. How can researchers resolve contradictions in spectral data during structural analysis?

Methodological Answer:

- Common Issues :

- Impurity Peaks in NMR : Residual solvents (e.g., DMSO-d6 at δ 2.5 ppm) or trifluoroacetate counterion (δ 1.1–1.3 ppm) may obscure signals. Use deuterated solvents and lyophilize samples pre-NMR ().

- HRMS Discrepancies : Adduct formation (e.g., [M+Na]⁺) or isotopic patterns (e.g., bromine splitting) require careful interpretation. Compare calculated vs. observed isotopic distributions ().

Example : In , compound 6 showed HRMS [M+H]⁺ at 450.0458 (calc.) vs. 450.0460 (obs.), confirming <0.5 ppm error.

Q. What strategies are effective for assessing biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

- Critical Parameters :

- Temperature Control : Maleimide ring formation requires precise heating (75–80°C) to avoid decomposition ().

- Purification : Replace column chromatography with preparative HPLC for higher recovery (e.g., 16% yield in vs. <10% with traditional methods).

- Case Study : Using tert-butyl carbamate protection () reduced side reactions during alkylation, improving intermediate stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.